Cl.OC(=O)[C@H]1N[C@@H]2CC[C@H]1C2
. The InChI key for this compound is WUKAJPOKLIRLLD-YAFCINRGSA-N
.
The compound is derived from natural alkaloids and synthetic methodologies. Its classification falls under bicyclic amines, specifically azabicyclic compounds, which are known for their structural diversity and potential biological activities.
The synthesis of 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, hydrochloride typically involves multi-step synthetic routes:
The molecular structure of 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid features a bicyclic framework consisting of two fused rings with one nitrogen atom integrated into the structure:
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid can participate in various chemical reactions:
The mechanism of action for 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific biological targets:
The applications of 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, hydrochloride are diverse:
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1068-67-3